2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trichloromethyl group and a chlorophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular proteins, disrupting their normal functions and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dicofol: 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol, an organochlorine pesticide.
DDT: 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane, a well-known insecticide.
2,2,2-Trichloroethyl chloroformate: Used as a derivatizing reagent in analytical chemistry .
Uniqueness
2,2,2-Trichloro-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike dicofol and DDT, which are primarily used as pesticides, this compound has broader applications in scientific research and industry .
Properties
Molecular Formula |
C9H7Cl4NO |
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Molecular Weight |
287.0 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H7Cl4NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |
InChI Key |
NPZNKDKBGQVCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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